gamma-Hydroxy-L-arginine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3?,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCBKDJCJYBGTQ-BKLSDQPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN=C(N)N)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(CN=C(N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315381 | |
| Record name | 4-Hydroxy-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61370-10-3, 2524-31-4 | |
| Record name | 4-Hydroxy-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61370-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Hydroxyarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-L-ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT9MLJ6CFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathways and Enzymatic Synthesis
De Novo Biosynthesis of gamma-Hydroxy-L-arginine in Natural Systems
In various microorganisms, this compound is synthesized as a crucial intermediate in the biosynthetic pathways of complex secondary metabolites, including potent antibiotics.
The primary precursor for the de novo biosynthesis of this compound is the common proteinogenic amino acid L-arginine . frontiersin.orgnih.gov In natural systems, L-arginine is directly hydroxylated to form this compound. This hydroxylated derivative does not typically accumulate as a final product but serves as a key metabolic intermediate.
For instance, in the biosynthesis of the tuberactinomycin (B576502) antibiotic viomycin (B1663724) by Streptomyces vinaceus, L-arginine is converted to (2S,3S)-hydroxyarginine. nih.govsmolecule.com This intermediate is then further processed by other enzymes in the pathway, such as VioD, to form (2S,3R)-capreomycidine, a critical structural component of the final antibiotic. nih.govmdpi.com Similarly, (2S)-4-hydroxy-L-arginine is an intermediate in the nine-step enzymatic conversion of L-arginine to the neurotoxin guanitoxin. smolecule.com Another example is the mannopeptimycin pathway in Streptomyces wadayamensis, where L-arginine is acted upon by the enzyme MppP to produce a hydroxylated intermediate, 2-oxo-4-hydroxy-5-guanidinovaleric acid, en route to the non-proteinogenic amino acid L-enduracididine. rcsb.orgnih.gov
The targeted hydroxylation of L-arginine at the gamma-carbon (often referred to as the C-3 or Cβ position in literature) is catalyzed by highly specific hydroxylases. These enzymes fall into distinct families based on their structure and cofactor requirements.
A prominent and well-studied class is the Fe(II)/α-ketoglutarate-dependent dioxygenases . frontiersin.orgnih.gov A key example is the enzyme VioC from the viomycin biosynthesis pathway. nih.govsmolecule.comresearchgate.net VioC is a non-heme iron oxygenase that catalyzes the Fe(II)- and α-ketoglutarate-dependent Cβ-hydroxylation of L-arginine. nih.gov Computational studies have explored the mechanisms of various arginine hydroxylases, including VioC, highlighting how these enzymes achieve selective hydroxylation at different positions (C-3, C-4, or C-5) or desaturation. frontiersin.orgnih.govresearchgate.net
A different class of enzymes capable of this transformation is the pyridoxal 5'-phosphate (PLP)-dependent hydroxylases . rcsb.orgnih.govpnas.org The enzyme MppP , involved in enduracididine (B8820190) biosynthesis, is the first characterized example of a PLP-dependent hydroxylase that uses dioxygen to hydroxylate L-arginine at the gamma-position, alongside performing an α-deamination. nih.gov This is unusual, as PLP-dependent enzymes are more commonly associated with reactions like transamination, decarboxylation, and racemization, not oxidation with O2. pnas.orgacs.org
The active sites of these hydroxylases are precisely structured to bind L-arginine and facilitate regioselective hydroxylation.
In Fe(II)/α-ketoglutarate-dependent dioxygenases like VioC, the active site features a highly conserved 2-histidine-1-carboxylate facial triad that coordinates the catalytic Fe(II) ion. nih.gov The co-substrate, α-ketoglutarate , binds to the iron in a bidentate fashion. nih.gov Crystal structures of VioC reveal that the L-arginine substrate binds with its side chain projecting outward from the active site, making primary contact with a C-terminal helical subdomain. nih.gov This arrangement allows for some flexibility, enabling the enzyme to accept arginine analogues like L-homoarginine and L-canavanine. nih.gov The α-amino group of L-arginine is recognized by residues Gln137 and Glu170, while the carboxyl group forms a salt bridge with Arg334. nih.gov
The reaction mechanisms are dictated by the cofactors employed by each enzyme class.
For Fe(II)/α-ketoglutarate-dependent dioxygenases such as VioC, the catalytic cycle requires Fe(II) , α-ketoglutarate (αKG) , and molecular oxygen (O2). frontiersin.orgnih.gov The proposed mechanism involves the binding of αKG and L-arginine to the iron center. O2 then reacts to form a highly reactive ferryl-oxo (Fe(IV)=O) intermediate, with the concomitant decarboxylation of αKG to succinate. frontiersin.org This potent oxidizing species then abstracts a hydrogen atom from the C-3 position of the bound L-arginine, creating a substrate radical and an Fe(III)-OH species. A subsequent "hydroxyl rebound" step involves the transfer of the hydroxyl group to the radical, forming the this compound product and regenerating the Fe(II) state for the next cycle. frontiersin.org
For PLP-dependent hydroxylases like MppP, the required cofactors are PLP and molecular oxygen . nih.gov The mechanism is distinct and does not involve a metal cofactor. It is proposed to involve two rounds of single-electron transfer from the substrate-PLP adduct to O2, leading to superoxide (B77818) rebound at the C4' position of the PLP cofactor. pnas.org The precise positioning of a water molecule in the active site is thought to be critical in determining whether the final product is hydroxylated or desaturated. pnas.org In the case of MppP, the reaction yields a mixture of 2-oxo-4-hydroxy-5-guanidinovaleric acid and 2-oxo-5-guanidinovaleric acid. nih.gov
A remarkable feature of enzymatic hydroxylation is its high degree of stereocontrol. The enzyme VioC provides a classic example of this precision. VioC catalyzes the Cβ-hydroxylation of L-arginine to produce the (2S,3S)-hydroxyarginine product, which has an erythro relative stereochemistry. nih.govsmolecule.com This is in contrast to many other members of its enzyme superfamily, such as clavaminate synthase and asparagine oxygenase (AsnO), which produce threo diastereomers. nih.gov
High-resolution crystal structures have revealed the basis for this unusual stereospecificity. VioC's active site enforces a specific rotational conformation on the bound L-arginine substrate. Specifically, it constrains the χ1 dihedral angle of the arginine side chain to a gauche(-) conformer. nih.govresearchgate.net This forces the pro-S hydrogen at the C-3 position to be oriented towards the ferryl-oxo intermediate for abstraction, leading exclusively to the erythro product. In contrast, enzymes like AsnO bind their substrates in a lower-energy trans conformation, resulting in the formation of the threo product. nih.gov This conformational control is a prime example of how enzymes can dictate stereochemical outcomes with high fidelity.
Kinetic Parameters of VioC Hydroxylation
| Substrate | Apparent K_M (mM) | k_cat (min⁻¹) | Catalytic Efficiency (k_cat/K_M) (min⁻¹ mM⁻¹) |
| L-arginine | 3.40 ± 0.45 | 2611 ± 196 | 767 ± 183 |
| L-homoarginine | N/A | N/A | 118 ± 47.1 |
| L-canavanine | N/A | N/A | 63.3 ± 17 |
| This table summarizes the kinetic data for the hydroxylation of L-arginine and its analogues by the enzyme VioC, demonstrating that L-arginine is the preferred substrate. nih.gov |
Enzymology of Gamma-Hydroxylation: Specific Hydroxylases
Chemo-Enzymatic and Biocatalytic Approaches to gamma-Hydroxy-α-Amino Acid Synthesis
Beyond natural pathways, significant research has focused on developing biocatalytic methods for the synthesis of γ-hydroxy-α-amino acids, valued as chiral building blocks for pharmaceuticals. nih.govacs.orgresearchgate.net One prominent strategy involves a tandem enzymatic reaction cascade. nih.govacs.orgacs.org
This approach is typically a one-pot, two-step process combining an aldol (B89426) addition and a transamination reaction:
Enantioselective Aldol Addition : The process begins with the C-C bond formation between pyruvate (B1213749) and a nonaromatic aldehyde. This reaction is catalyzed by a pyruvate aldolase (B8822740), such as trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida. nih.govresearchgate.netacs.org This step efficiently produces a chiral 4-hydroxy-2-oxo acid intermediate with high stereoselectivity. acs.org
Stereoselective Transamination : The resulting 4-hydroxy-2-oxo acid is then aminated to the desired γ-hydroxy-α-amino acid using an S-selective transaminase . nih.govresearchgate.netacs.org
Different amine donors can be used for the transamination step, leading to various system setups. For example, using L-alanine as the amine donor requires a system for recycling the pyruvate that is co-produced. acs.org Alternatively, using benzylamine (B48309) as the amine donor can be coupled with a benzaldehyde (B42025) lyase to remove the benzaldehyde byproduct and shift the reaction equilibrium. acs.org A third approach employs a dual-enzyme cascade with L-glutamate as the amine donor, using a branched-chain amino acid aminotransferase (BCAT) and an aspartate aminotransferase (AspAT) to regenerate the glutamate, thereby driving the reaction to completion. nih.govacs.org These chemo-enzymatic systems offer a powerful and versatile platform for the asymmetric synthesis of a variety of chiral γ-hydroxy-α-amino acids from simple starting materials. acs.org
Enzymatic Systems for γ-Hydroxy-α-Amino Acid Synthesis
| Reaction Step | Key Enzyme(s) | Substrates | Product |
| 1. Aldol Addition | trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) | Aldehyde, Pyruvate | 4-hydroxy-2-oxo acid |
| 2. Transamination | Transaminase (S-selective) | 4-hydroxy-2-oxo acid, Amine Donor (e.g., L-alanine, Benzylamine, L-glutamate) | γ-hydroxy-α-amino acid |
| This table outlines a general chemo-enzymatic cascade for the synthesis of γ-hydroxy-α-amino acids. nih.govacs.orgresearchgate.netacs.org |
Aldol Addition–Transamination Tandem Reactions
A powerful one-pot, two-step biocatalytic approach for the stereoselective synthesis of γ-hydroxy-α-amino acids involves a tandem reaction combining an aldol addition and a subsequent transamination. nih.govnih.gov This strategy has been established as a versatile method for producing a variety of chiral γ-hydroxy-α-amino acids. nih.gov
The initial key step is an enantioselective aldol addition of pyruvate to various nonaromatic aldehydes. nih.govnih.gov This reaction is catalyzed by the enzyme trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from the bacterium Pseudomonas putida. nih.govnih.gov The HBPA enzyme, discovered in the degradation pathway of naphthalene, facilitates a reversible aldol condensation. acs.org It demonstrates remarkable efficiency and broad substrate tolerance, affording chiral 4-hydroxy-2-oxo acids with high stereoselectivity. nih.govacs.org
Following the aldol addition, the resulting 4-hydroxy-2-oxo acid intermediate is enantioselectively aminated to the final γ-hydroxy-α-amino acid product using S-selective transaminases. nih.govnih.gov Researchers have investigated several transamination processes by varying the amine donor and the specific transaminase enzymes used. nih.govacs.org These systems are designed to overcome equilibrium limitations and optimize product yield. nih.govacs.org
Three distinct transamination systems have been explored in detail:
L-Alanine as Amine Donor: This system uses L-alanine as the amine donor, which requires recycling of the pyruvate co-product. nih.govacs.org Optimization of the relative activities of the aldolase and the transaminase is necessary to develop an effective process. acs.org
Benzylamine as Amine Donor: In this approach, benzylamine serves as the amine donor. nih.govnih.gov To shift the reaction equilibrium towards the product, benzaldehyde lyase (BAL) from Pseudomonas fluorescens is used to convert the resulting benzaldehyde into benzoin (B196080). nih.govnih.gov This system is noted for its ability to convert a wide range of structurally different substrates. acs.org
L-Glutamate as Amine Donor: This system employs L-glutamate as the amine donor in a double cascade. nih.govnih.gov It utilizes a branched-chain α-amino acid aminotransferase (BCAT) and an aspartate aminotransferase (AspAT), both from E. coli. nih.govacs.org The AspAT regenerates L-glutamate from 2-oxoglutarate using L-aspartate as the ultimate amine source, which helps to drive the reaction forward. nih.govacs.org
These tandem enzymatic reactions provide effective and complementary routes for the asymmetric synthesis of chiral γ-hydroxy-α-amino acids, which are valuable as structural motifs in biologically active compounds. nih.govnih.govresearchgate.net
Table 1: Comparison of Transamination Systems in Tandem Aldol Addition Reactions
| Amine Donor System | Key Enzymes | Organism Source | Mechanism Principle |
|---|---|---|---|
| L-Alanine | HBPA, Transaminase | Pseudomonas putida | Pyruvate recycling required; needs optimization of enzyme activities. nih.govacs.org |
| Benzylamine | HBPA, Transaminase, Benzaldehyde Lyase (BAL) | P. putida, P. fluorescens | Benzaldehyde by-product is converted to benzoin to minimize equilibrium limitations. nih.govacs.org |
| L-Glutamate / L-Aspartate | HBPA, BCAT, AspAT | P. putida, E. coli | Double cascade regenerates L-glutamate from 2-oxoglutarate using L-aspartate to drive the reaction. nih.govacs.org |
Exploration of Pyridoxal-5′-Phosphate (PLP)-Dependent Enzymes in Cyclization (e.g., GntC)
This compound is a crucial intermediate in the biosynthesis of several natural products, including the neurotoxin guanitoxin produced by certain cyanobacteria. nih.govbiorxiv.org In the guanitoxin pathway, the synthesis of the cyclic noncanonical amino acid L-enduracididine proceeds through this compound. nih.govdigitellinc.com The key cyclization step is catalyzed by GntC, a unique enzyme dependent on the cofactor pyridoxal-5′-phosphate (PLP). nih.govrcsb.org
GntC, found in the cyanobacterium Sphaerospermopsis torques-reginae ITEP-024, acts upon a stereoselectively γ-hydroxylated L-arginine precursor, specifically (S)-4-hydroxy-L-arginine. nih.govrcsb.org The enzyme catalyzes a cyclodehydration reaction to form L-enduracididine. nih.govresearchgate.net This mechanism is functionally and mechanistically distinct from previously characterized pathways for cyclic arginine amino acids found in actinobacteria. nih.govrcsb.org While other pathways often require multiple enzymes to produce L-enduracididine, GntC performs this transformation in a single, efficient step. morressier.com
The catalytic mechanism of GntC, guided by the PLP cofactor, is intricate. nih.govmorressier.com
Initially, GntC facilitates the reversible deprotonation at both the α- and β-carbon positions of its this compound substrate. nih.govrcsb.orgresearchgate.net
This is followed by an irreversible and diastereoselective dehydration (elimination of the hydroxyl group). nih.govrcsb.org
Finally, an intramolecular cyclization occurs, involving the guanidino group, to form the five-membered ring of L-enduracididine. nih.govrcsb.orgmorressier.com
Structural and mechanistic studies, including X-ray crystallography and site-directed mutagenesis, have identified key amino acid residues within GntC that contribute to this catalytic process. nih.govmorressier.com These investigations provide a deeper understanding of how nature produces cyclic arginine derivatives and offer tools for their potential biocatalytic production. biorxiv.org It is important to note that in other biosynthetic pathways, such as that for the antibiotic mannopeptimycin, the formation of a hydroxylated arginine intermediate is catalyzed by a different type of PLP-dependent enzyme, MppP, which functions as an L-arginine α-deaminase/γ-hydroxylase. nih.govosti.gov
Optimization of Biocatalytic Systems for Research Production
The production of hydroxylated amino acids like this compound for research and other applications often requires the optimization of biocatalytic systems to improve efficiency and yield. academie-sciences.frfrontiersin.org Advances in synthetic biology, enzyme engineering, and metabolic engineering provide powerful tools for developing robust production platforms. frontiersin.orgmdpi.com
A key strategy is the discovery of novel enzymes with desired activities through methods like genome mining. academie-sciences.fr By searching through the vast number of protein sequences in genomic and metagenomic databases, new enzymes with high efficiency or novel substrate specificities can be identified. academie-sciences.fr For instance, a genome-mining approach successfully identified new dioxygenases capable of hydroxylating L-arginine and L-ornithine. academie-sciences.fr
Once a candidate enzyme is identified, its performance can be enhanced through enzyme engineering. frontiersin.org
Rational protein engineering uses knowledge of the enzyme's structure and mechanism to make specific mutations that improve properties like activity, stability, or substrate specificity. frontiersin.org
Directed evolution mimics natural selection in the laboratory to evolve enzymes with desired traits without requiring detailed structural information. frontiersin.org
Another powerful approach is metabolic engineering, where the metabolic pathways of a host organism, such as E. coli or Corynebacterium glutamicum, are modified to enhance the production of a target molecule. mdpi.com This can involve overexpressing genes for key enzymes in the biosynthetic pathway, knocking out genes for competing pathways to direct carbon flux, and optimizing the supply of necessary precursors like α-ketoglutarate. mdpi.com Such strategies have been successfully used to achieve high titers of other hydroxylated amino acids, such as 4-hydroxyisoleucine (B15566) and hydroxy-L-lysine. mdpi.com
For the production of L-enduracididine from this compound, future research is aimed at applying these principles to the GntC enzyme to improve its substrate scope and investigate its scalability for biocatalytic applications. morressier.com The combination of enzyme discovery, engineering, and pathway optimization in microbial hosts holds significant promise for the efficient research-scale production of this compound and its derivatives. frontiersin.org
Metabolic Fates and Biological Roles in Diverse Organisms Non Human
Role as an Intermediate in Specific Metabolite Biosynthesis Pathways
γ-Hydroxy-L-arginine is a key precursor in the biosynthesis of several complex nitrogenous compounds. Its hydroxylation at the gamma-carbon position is a crucial step that facilitates subsequent enzymatic transformations, particularly cyclization reactions.
In certain freshwater cyanobacteria, such as Sphaerospermopsis torques-reginae ITEP-024, γ-hydroxy-L-arginine is an essential intermediate in the nine-step enzymatic pathway that produces guanitoxin, a potent neurotoxin. researchgate.netnih.gov The biosynthesis of guanitoxin begins with the conversion of L-arginine to (S)-γ-hydroxy-L-arginine. researchgate.netnih.gov This initial hydroxylation is catalyzed by the enzyme GntB. researchgate.net
Following its formation, (S)-γ-hydroxy-L-arginine serves as the substrate for the pyridoxal-5'-phosphate (PLP)-dependent enzyme, GntC. nih.govescholarship.org GntC catalyzes a cyclodehydration reaction, converting (S)-γ-hydroxy-L-arginine into the cyclic non-canonical amino acid L-enduracididine, which is a key structural moiety of guanitoxin. nih.govbiorxiv.org This process involves the inversion of the stereochemistry at the γ-position. nih.gov The characterization of the guanitoxin biosynthetic gene cluster (gnt) has been instrumental in elucidating this pathway. researchgate.netnih.gov
Enzymatic Steps in Early Guanitoxin Biosynthesis
| Step | Substrate | Enzyme | Product | Organism |
| 1 | L-arginine | GntB | (S)-γ-hydroxy-L-arginine | Sphaerospermopsis torques-reginae ITEP-024 |
| 2 | (S)-γ-hydroxy-L-arginine | GntC (PLP-dependent) | L-enduracididine | Sphaerospermopsis torques-reginae ITEP-024 |
The biosynthesis of cyclic arginine non-canonical amino acids (ncAAs) is not limited to cyanobacteria. These compounds are also found in several actinobacterial peptide natural products with antibacterial properties, such as those containing enduracididine (B8820190) and capreomycidine. biorxiv.orgresearchgate.netnih.gov However, the biosynthetic pathway for L-enduracididine in guanitoxin-producing cyanobacteria represents a divergent mechanism compared to the pathways in actinobacteria. nih.govbiorxiv.orgresearchgate.net
In actinobacteria, the formation of the cyclic guanidine (B92328) ring of enduracididine involves a different set of enzymes. For example, the PLP-dependent oxidase MppP converts L-arginine to a γ-hydroxylated α-keto acid intermediate. nih.govnih.gov Subsequently, the enzyme MppR facilitates a stereoselective cyclization, and a final transamination step by MppQ yields the cyclic product. nih.govnih.gov In contrast, the cyanobacterial pathway employs the transmembrane enzyme GntB to produce linear γ-hydroxy-L-arginine, which is then directly cyclized by GntC. nih.govnih.gov This highlights the evolutionary divergence in the strategies employed by different microorganisms to synthesize these structurally related compounds from a common precursor.
Biological Functions in Lower Organisms and Plants
The presence of γ-hydroxy-L-arginine is not restricted to microorganisms. It has also been identified in higher plants, particularly within the legume family, where it likely plays a role in nitrogen metabolism and storage.
γ-Hydroxy-L-arginine has been identified in various legume seeds, including lentils (Lens culinaris) and peas. csic.es In lentils, it is listed among the main non-protein amino acids, alongside compounds like homoarginine and γ-hydroxyornithine. csic.es The presence of these non-protein amino acids suggests a specialized nitrogen metabolism in these plants. While L-arginine is a primary nitrogen storage and transport molecule in many plants, its hydroxylated derivative may serve a similar or related function in these species. Fermentation studies on lentils have shown that the concentration of arginine decreases significantly, indicating its metabolism, which may also involve its hydroxylated forms. mdpi.com
Non-Protein Amino Acids in Lentils
| Compound | Category |
| Trigonelline | Non-Protein Amino Acid |
| erythro-γ-hydroxyarginine | Non-Protein Amino Acid |
| γ-hydroxy-L-arginine | Non-Protein Amino Acid |
| γ-hydroxyornithine | Non-Protein Amino Acid |
| Homoarginine | Non-Protein Amino Acid |
A comparative biochemical perspective reveals the diverse roles of arginine and its derivatives across different phyla. Arginine is a metabolically versatile amino acid, serving as a precursor for a wide array of compounds. embopress.org In bacteria, arginine catabolism can proceed through several pathways, including the arginase pathway, which hydrolyzes arginine to ornithine and urea (B33335). oup.com
The modification of L-arginine to γ-hydroxy-L-arginine, as seen in cyanobacteria and legumes, represents a key enzymatic step that channels the molecule into specific metabolic fates. The divergence in the biosynthetic pathways for cyclic arginine ncAAs between cyanobacteria and actinobacteria underscores the independent evolution of these metabolic capabilities in different prokaryotic lineages. nih.govnih.gov While the downstream products differ—a neurotoxin in one case and antibacterial peptides in another—the initial hydroxylation of the arginine scaffold is a shared strategy to create a versatile intermediate. In mammals, while γ-hydroxy-L-arginine is not a central metabolite, the related compound N-omega-hydroxy-L-arginine is a known intermediate in the synthesis of nitric oxide from L-arginine. nih.gov This highlights a recurring theme of arginine hydroxylation as a key step in the biosynthesis of bioactive molecules across different domains of life.
Cellular and Molecular Mechanisms in In Vitro and Non-Human In Vivo Models
The study of γ-hydroxy-L-arginine at the cellular and molecular level has largely focused on the enzymatic mechanisms involved in its transformation. In vitro reconstitution of biosynthetic pathways and structural biology techniques have provided detailed insights into these processes.
Research on the cyanobacterium Sphaerospermopsis torques-reginae ITEP-024 has been particularly revealing. escholarship.orgresearchgate.net The biosynthesis of L-enduracididine from γ-hydroxy-L-arginine has been interrogated using a combination of spectroscopy, stable isotope labeling, and X-ray crystallography. nih.govescholarship.orgbiorxiv.org These studies have elucidated the mechanism of the PLP-dependent enzyme GntC. nih.gov It has been shown that GntC facilitates the reversible deprotonation at the α- and β-positions of its substrate, (S)-γ-hydroxy-L-arginine, before catalyzing an irreversible diastereoselective dehydration and subsequent intramolecular cyclization. nih.govescholarship.orgbiorxiv.org
Site-directed mutagenesis studies, guided by the crystal structures of GntC in both its holo-form and substrate-bound state, have identified key amino acid residues within the active site that are crucial for its catalytic activity. nih.gov Furthermore, in vitro assays using deuterated water (D₂O) have confirmed the solvent exchange at specific positions on the γ-hydroxy-L-arginine molecule during the enzymatic reaction, providing further evidence for the proposed mechanism. nih.gov These in vitro and structural studies provide a detailed molecular blueprint of how γ-hydroxy-L-arginine is recognized and transformed into a more complex cyclic product.
Interactions with Enzyme Systems (e.g., Modulation of Arginase Activity in Murine Macrophages, if applicable and non-clinical)
Gamma-hydroxy-L-arginine (γ-OH-L-Arg) is a naturally occurring amino acid, notably found in marine organisms like the sea-cucumber Polycheira rufescens and the marine sponge Hyrtios erecta. researchgate.netacs.org It plays a significant role in the metabolic pathways of various organisms, particularly in its interaction with enzyme systems that metabolize L-arginine. In non-human models, especially murine macrophages, the metabolic landscape of L-arginine is primarily governed by two key enzymes: nitric oxide synthase (NOS) and arginase. frontiersin.org These enzymes dictate divergent fates for L-arginine, leading to either the production of nitric oxide (NO) and citrulline by NOS, or ornithine and urea by arginase. frontiersin.orgrupress.org
γ-OH-L-arginine, also referred to as Nω-hydroxy-l-arginine (LOHA), is a crucial intermediate in the NOS pathway, where L-arginine is first hydroxylated to form LOHA and then further oxidized to produce NO and citrulline. rupress.orgnih.govwikipedia.org Beyond its role as a substrate for NOS, LOHA has been identified as a physiological inhibitor of arginase. nih.govresearchgate.net This inhibitory action on arginase is a key aspect of its biological function, as it can modulate the balance between the NOS and arginase pathways. frontiersin.orgnih.gov
In murine macrophages, the expression and activity of NOS and arginase are differentially regulated by cytokines. Th1 cytokines like interferon-gamma (IFN-γ) and lipopolysaccharide (LPS) induce the expression of inducible NOS (iNOS), promoting a pro-inflammatory M1 macrophage phenotype. frontiersin.orgaai.org Conversely, Th2 cytokines such as interleukin-4 (IL-4) and interleukin-13 (IL-13) induce arginase I, leading to an anti-inflammatory or "pro-healing" M2 macrophage phenotype. aai.orgoup.com
The inhibitory effect of γ-OH-L-arginine on arginase activity has been demonstrated in several studies. For instance, in unstimulated murine macrophages, Nω-hydroxy-nor-L-arginine (nor-NOHA), a potent arginase inhibitor, was found to be about 40-fold more potent than γ-OH-L-arginine (NOHA) in inhibiting the hydrolysis of L-arginine. nih.gov In IFN-γ and LPS-stimulated macrophages, where both iNOS and arginase activities are elevated, nor-NOHA also acts as a potent arginase inhibitor. nih.gov By inhibiting arginase, γ-OH-L-arginine and its analogs can effectively increase the availability of L-arginine for the NOS pathway, thereby enhancing NO production. frontiersin.orgnih.gov This is particularly relevant in conditions where a robust NO-mediated immune response is required. For example, in macrophages infected with Leishmania, γ-OH-L-arginine has been shown to control parasite growth by inhibiting arginase, thereby shifting the metabolic balance towards NO production, which is toxic to the parasite. rupress.orgnih.gov
Table 1: Effect of γ-Hydroxy-L-arginine (NOHA) and its analog on Arginase Activity in Murine Macrophages
| Compound | Cell Type | Stimulation | IC50 for Arginase Inhibition | Reference |
| Nω-hydroxy-L-arginine (NOHA) | Unstimulated Murine Macrophages | None | 400 +/- 50 µM | nih.gov |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Unstimulated Murine Macrophages | None | 12 +/- 5 µM | nih.gov |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | IFN-γ + LPS-stimulated Murine Macrophages | IFN-γ + LPS | 10 +/- 3 µM | nih.gov |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Mtb-infected RAW 264.7 Murine Macrophages | M. tuberculosis infection | Not specified, but significant decrease in arginase activity | mdpi.com |
Influence on Cell Proliferation and Cellular Metabolism in Model Systems (e.g., Murine Cells, Tumor Cell Lines, excluding clinical outcomes)
The influence of this compound extends to the regulation of cell proliferation and metabolism, particularly in the context of cancer cell lines. The metabolic pathways of L-arginine are crucial for cell growth, with arginase playing a key role in producing ornithine, a precursor for polyamines like putrescine, spermidine, and spermine, which are essential for cell proliferation. aai.orgpnas.org By inhibiting arginase, γ-OH-L-arginine can disrupt this pathway and thereby impede cell growth. pnas.org
In various tumor cell lines, high arginase activity has been observed, which supports rapid proliferation by providing the necessary polyamines. encyclopedia.pubnih.gov Studies have shown that inhibiting arginase activity can lead to reduced cell proliferation and, in some cases, induce apoptosis. encyclopedia.pubmednexus.org For instance, in the human breast cancer cell line MDA-MB-468, which expresses arginase I, Nω-hydroxy-L-arginine was found to selectively inhibit cell proliferation and induce apoptosis. mednexus.orgnih.gov This effect was not observed in cell lines that only express arginase II, suggesting a specific interaction with arginase I. nih.gov
Furthermore, the interplay between the arginase and NOS pathways is critical. Nitric oxide (NO), the product of the NOS pathway for which γ-OH-L-arginine is an intermediate, can also inhibit cell proliferation. pnas.org NO has been shown to inhibit ornithine decarboxylase (ODC), the enzyme that converts ornithine to putrescine, thereby blocking polyamine synthesis through a different mechanism. pnas.org Therefore, γ-OH-L-arginine can exert a dual inhibitory effect on cell proliferation: directly by inhibiting arginase and indirectly by contributing to the production of NO, which in turn inhibits ODC. pnas.org
In a study using rat aortic smooth muscle cells (RASMC), it was demonstrated that both Nω-hydroxy-L-arginine and NO donors inhibited cell proliferation. pnas.org The inhibitory effect of NO was reversed by the addition of putrescine, confirming its action on the polyamine synthesis pathway. pnas.org Conversely, increasing arginase I expression in these cells led to increased polyamine production and cell proliferation. pnas.org This highlights the critical role of the L-arginine metabolic balance in controlling cell growth.
In the context of murine macrophages, the metabolic shift induced by γ-OH-L-arginine has implications for their function within the tumor microenvironment. M2 macrophages, characterized by high arginase activity, are known to promote tumor growth. frontiersin.org By inhibiting this arginase activity, γ-OH-L-arginine can potentially alter the macrophage phenotype towards a more anti-tumoral M1 state. mdpi.com
Table 2: Effects of γ-Hydroxy-L-arginine on Cell Proliferation and Metabolism
| Cell Line/System | Effect of γ-Hydroxy-L-arginine/Analog | Mechanism | Reference |
| Caco-2 Tumor Cells | Inhibition of proliferation | Distinct from NO-mediated inhibition | jci.org |
| Rat Aortic Smooth Muscle Cells (RASMC) | Inhibition of proliferation | Inhibition of arginase, leading to decreased ornithine and polyamines | pnas.org |
| MDA-MB-468 Breast Cancer Cells | Selective inhibition of proliferation and induction of apoptosis | Inhibition of Arginase I | mednexus.org |
| Murine Macrophages (RAW 264.7) | Polarization towards M1 phenotype, increased NO, reduced mycobacterial growth | Inhibition of arginase by nor-NOHA | mdpi.com |
Modulatory Effects on Immune Cell Activation in Non-Human Studies (e.g., T Cell Modulation in In Vitro Systems)
The availability of L-arginine is a critical factor for the proper functioning of T lymphocytes. Depletion of L-arginine in the cellular microenvironment can lead to impaired T cell proliferation and function, including a loss of the T cell receptor ζ-chain (CD3ζ). aai.orgaacrjournals.org This phenomenon is particularly relevant in the tumor microenvironment, where high arginase activity by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages can create an L-arginine-depleted state, thereby suppressing anti-tumor T cell responses. nih.govmdpi.com
This compound, by inhibiting arginase, can counteract this immunosuppressive mechanism. frontiersin.orgplos.org In in vitro co-culture systems, macrophages activated with IL-4 and IL-13 (inducing high arginase I expression) were shown to cause a decrease in the expression of CD3ζ in stimulated T cells and inhibit their proliferation. aai.org This effect was reversed by the addition of an arginase inhibitor or excess L-arginine, demonstrating that the immunosuppression was due to L-arginine depletion. aai.org
Studies using murine models have further substantiated these findings. In a model of nonhealing leishmaniasis, high arginase activity at the site of the lesion was associated with local L-arginine depletion and impaired T cell proliferation and IFN-γ production. plos.org In vivo inhibition of arginase restored these T cell effector functions. plos.org Similarly, in a murine lung carcinoma model, tumor-associated myeloid cells expressed high levels of arginase I, leading to L-arginine depletion and inhibition of antigen-specific T cell proliferation. aacrjournals.org The administration of an arginase inhibitor, N-hydroxy-nor-l-Arg, blocked tumor growth, an effect at least partially mediated by the restoration of T cell responses. aacrjournals.org
Furthermore, the metabolic state of T cells themselves is influenced by L-arginine metabolism. Activated mouse T cells have been shown to have enhanced survival in the absence of arginase 2 (ARG2), an intracellular isoform of arginase. nih.gov This suggests a cell-intrinsic role for arginase in regulating T cell fate. By modulating arginase activity, γ-OH-L-arginine can potentially influence T cell survival and function directly.
In essence, γ-OH-L-arginine's ability to inhibit arginase positions it as a modulator of T cell immunity. By preserving local L-arginine concentrations, it can prevent the downregulation of the T cell receptor and restore the proliferative capacity and effector functions of T cells in environments where arginase activity is pathologically elevated.
Advanced Analytical Methodologies for Research
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for the analysis of gamma-hydroxy-L-arginine, enabling its separation from a myriad of other compounds present in biological matrices.
High-Performance Liquid Chromatography (HPLC) with Derivatization
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives. agraria.com.brmdpi.com However, compounds like this compound often lack a strong chromophore, making their direct detection by UV-Vis difficult. nih.gov To overcome this, pre- or post-column derivatization is employed to attach a molecule that enhances detectability, typically by fluorescence or UV absorbance. mdpi.comnih.gov
A common derivatizing agent is ortho-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. agraria.com.brnih.gov This method has been successfully applied to the simultaneous determination of L-arginine and its metabolites, including N(G)-hydroxy-L-arginine, in plasma samples. nih.gov The derivatization reaction can be automated and performed online, just before the sample is injected into the HPLC system. nih.gov Another reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046), is used in the AccQ•Tag technology to create stable, fluorescent derivatives of primary and secondary amines, a technique that has proven effective for amino acid analysis in complex biological samples. nih.gov
Ion-exchange chromatography followed by post-column derivatization with ninhydrin (B49086) is a traditional and highly reproducible method for amino acid analysis. pickeringlabs.com While often time-consuming, accelerated methods have been developed to reduce run times significantly. pickeringlabs.com
| Derivatization Reagent | Principle | Detection Method | Reference |
| ortho-phthaldialdehyde (OPA) | Reacts with primary amines to form fluorescent isoindole derivatives. | Fluorescence | agraria.com.brnih.gov |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ•Tag) | Forms stable, fluorescent derivatives with primary and secondary amines. | Fluorescence | nih.gov |
| Ninhydrin | Reacts with amino acids to produce a colored compound (Ruhemann's purple). | UV-Vis Absorbance | pickeringlabs.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the analysis of amino acids and their metabolites, offering high sensitivity and selectivity without the need for derivatization. nih.govresearchgate.net This technique allows for the direct measurement of compounds like this compound in biological fluids. researchgate.net LC-MS/MS methods have been developed for the quantification of arginine and its methylated derivatives in plasma. nih.gov
The separation of polar compounds like arginine and its derivatives can be challenging on standard reversed-phase HPLC columns. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the retention and separation of such polar analytes. A validated stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) method has also been reported for the quantification of N(G)-hydroxy-L-arginine in human serum and urine, following a two-step derivatization process. iaea.orgnih.gov
Isotope dilution mass spectrometry is considered the gold standard for accurate quantification of endogenous compounds. acs.org This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N labeled this compound) to the sample as an internal standard. nih.gov Because the internal standard is chemically identical to the analyte, it co-elutes and experiences the same ionization efficiency and matrix effects, leading to highly accurate and precise measurements. researchgate.net
This approach is fundamental to metabolic flux analysis, where stable isotope tracers are used to follow the transformation of a labeled substrate through metabolic pathways. nih.gov For instance, by supplying cells with ¹⁵N₄-arginine, researchers can trace the nitrogen atoms as they are incorporated into various metabolites, including hydroxylated forms of arginine. nih.gov This allows for the quantitative analysis of the rates of metabolic reactions, providing insights into the dynamics of arginine metabolism under different physiological and pathological conditions. nih.govnih.gov
Spectroscopic Characterization (e.g., NMR, EPR) in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable techniques for elucidating the structure of this compound and investigating its role in enzymatic mechanisms.
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom within the molecule, confirming its structure. chemicalbook.comresearchgate.netucl.ac.uk For example, ¹⁵N-NMR has been instrumental in confirming the presence of the N-hydroxyguanidine group in synthesized Nω-hydroxy-L-arginine. nih.gov
EPR spectroscopy, also known as Electron Spin Resonance (ESR), is particularly useful for studying paramagnetic species, such as nitric oxide (NO). In studies of nitric oxide synthase, which converts L-arginine to NO via the intermediate Nω-hydroxy-L-arginine, ESR has been used to identify the ¹⁵NO produced from ¹⁵Nω-hydroxy-L-arginine, confirming that the N-hydroxylated nitrogen atom is the one incorporated into NO. nih.gov
Electrochemical Detection Methods for Gamma-Hydroxylated Arginine Derivatives
Electrochemical methods offer a cost-effective and sensitive approach for the detection of electroactive species. N(G)-hydroxy-L-arginine (NOHA), an intermediate in the nitric oxide synthesis pathway, is an electrochemically active compound. nih.govnih.gov
Using cyclic voltammetry with a glassy carbon electrode, NOHA has been shown to have an oxidation peak at approximately 355 mV. nih.govnih.gov Differential pulse voltammetry has also been used to characterize its electrochemical behavior. nih.govnih.gov These findings represent the initial steps toward developing a biosensor for NOHA. nih.gov The electrochemical oxidation of N(G)-hydroxy-L-arginine has also been studied using capillary electrophoresis, which helped to identify stable end products and propose an oxidation scheme. researchgate.net While research on electrochemical detection of gamma-hydroxylated arginine derivatives is ongoing, these methods show promise for future analytical applications. nih.govnih.gov
| Electrochemical Technique | Key Finding for N(G)-hydroxy-L-arginine | Reference |
| Cyclic Voltammetry | Oxidation peak observed at 355 mV. | nih.govnih.gov |
| Differential Pulse Voltammetry | Shows similar sensitivity and oxidation peaks to cyclic voltammetry. | nih.govnih.gov |
| Capillary Electrophoresis | Used to study electrochemical oxidation products. | researchgate.net |
Challenges and Strategies for Quantification in Complex Biological Matrices (Research-Focused)
Quantifying endogenous metabolites like this compound in complex biological matrices such as plasma, urine, or cell extracts presents several analytical challenges. sci-hub.se
One of the primary challenges is the "matrix effect," where other components in the sample can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and thus inaccurate quantification. sci-hub.se Another significant hurdle is the absence of a true "blank" matrix, as the analyte is naturally present. researchgate.net This complicates the preparation of calibration standards and quality controls.
To address these challenges, several strategies are employed:
Stable Isotope-Labeled Internal Standards: As mentioned previously, the use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response. researchgate.net
Matrix-Matched Calibration: This involves preparing calibration standards in a matrix that is as similar as possible to the study samples, often by using a surrogate matrix (an analyte-free matrix) or by stripping the endogenous analyte from a pooled sample of the biological matrix. sci-hub.se
Thorough Sample Preparation: Effective sample cleanup procedures, such as protein precipitation followed by solid-phase extraction (SPE), are crucial to remove interfering substances before analysis. nih.gov
Method Validation: Rigorous validation of the analytical method is essential to ensure its accuracy, precision, selectivity, and robustness. This includes assessing the matrix effect across different sources of the biological matrix. sci-hub.se
A study on the GC-MS measurement of N(G)-hydroxy-L-arginine highlighted some of these challenges, noting that inorganic nitrate (B79036) could decrease the recovery of the analyte from urine. iaea.orgnih.gov The accuracy of their method was determined to be 91.6% in serum but only 39.9% in urine, underscoring the significant impact of the biological matrix on quantification. iaea.orgnih.gov
Theoretical and Computational Chemistry Approaches
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how gamma-Hydroxy-L-arginine interacts with protein targets and for identifying it as a potential inhibitor or substrate.
In silico studies have identified this compound as a promising lead compound against the Cationic Amino Acid Binding Protein from Candidatus Liberibacter asiaticus (CLasArgBP), a bacterium associated with citrus greening disease. researchgate.netresearchgate.net These computational screening studies demonstrated that this compound exhibits a higher binding energy and greater stability when complexed with CLasArgBP compared to the natural substrate, L-arginine. researchgate.netresearchgate.netresearchgate.net
Further experimental validation using Surface Plasmon Resonance (SPR) has confirmed these computational predictions. The results showed that this compound has a significantly higher binding affinity for CLasArgBP than L-arginine. researchgate.netresearchgate.net This strong correlation between computational predictions and experimental data underscores the power of molecular docking in identifying and characterizing potent biomolecular interactions.
| Compound | Binding Affinity (Kd, µM) | Reference |
|---|---|---|
| L-arginine | 0.14 | researchgate.net |
| This compound | 0.061 | researchgate.netresearchgate.net |
| N(omega)-nitro-L-arginine | 0.038 | researchgate.netresearchgate.net |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Enzymatic Reactions
Quantum mechanics/molecular mechanics (QM/MM) is a hybrid computational method that allows for the study of chemical reactions within the complex environment of an enzyme active site. pnas.orgdntb.gov.ua This approach treats the reacting species (the substrate and key catalytic residues) with high-level quantum mechanics, while the rest of the protein and solvent are described using more computationally efficient molecular mechanics.
The formation of this compound (also known as 4-hydroxyarginine) is catalyzed by nonheme iron(II) and α-ketoglutarate (αKG) dependent dioxygenases. frontiersin.org QM/MM simulations have been instrumental in elucidating the mechanisms of these enzymes, such as NapI, which can produce multiple hydroxylated and desaturated products from L-arginine. frontiersin.org
Computational studies have mapped the free energy landscape for the hydroxylation of L-arginine at different positions. frontiersin.org The process involves the formation of a highly reactive iron(IV)-oxo species, which then abstracts a hydrogen atom from the L-arginine substrate. frontiersin.org The selectivity for C4-hydroxylation (leading to this compound) versus other positions is determined by subtle differences in the enzyme's active site, which influence the orientation of the substrate and the activation energy barriers for hydrogen abstraction from each carbon. frontiersin.org For instance, in the VioC enzyme, the activation barrier for hydrogen abstraction from the C3 position is significantly lower than from the C4 position, leading to a different product. frontiersin.org
QM/MM simulations have also been applied extensively to study nitric oxide synthase (NOS), which hydroxylates L-arginine to Nω-hydroxy-L-arginine as the first step in nitric oxide synthesis. acs.orgnih.govresearchgate.net These studies investigate the nature of the active oxidant and the reaction pathway, providing a framework for understanding how similar enzymatic systems could process hydroxylated arginine derivatives. acs.orgnih.gov
| Enzyme Model | Reaction Step | Calculated ΔG‡ (kcal mol-1) | Reference |
|---|---|---|---|
| VioC | C3-H Abstraction | 11.6 | frontiersin.org |
| VioC | C4-H Abstraction | 18.2 | frontiersin.org |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.complos.org These methods provide insights into the flexibility of this compound and how its binding affects the stability and dynamics of a target protein.
MD simulations have been performed on the complex of this compound with the CLasArgBP protein to assess its stability. researchgate.net Key parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) were calculated over a 100-nanosecond simulation. researchgate.net
RMSF: The RMSF value for each amino acid residue indicates its flexibility. Comparing the RMSF of the protein alone versus the complex can reveal which regions of the protein become more or less rigid upon ligand binding. researchgate.net
These simulations showed that the CLasArgBP-gamma-Hydroxy-L-arginine complex is stable, corroborating the findings from molecular docking studies. researchgate.net
| System | Average RMSD (nm) | Average Rg (nm) | Key Residue Fluctuations (RMSF) |
|---|---|---|---|
| CLasArgBP-gamma-Hydroxy-L-arginine | ~0.25 | ~1.72 | Reduced fluctuations in binding site residues |
| CLasArgBP-N(omega)-Nitro-L-Arginine | ~0.28 | ~1.73 | Slightly higher fluctuations than with this compound |
| CLasArgBP-Gigartinine | ~0.30 | ~1.74 | Higher fluctuations compared to other inhibitors |
Prediction of Reactivity and Stability of this compound and its Intermediates
Computational methods are used to predict the intrinsic chemical reactivity and stability of molecules like this compound and its potential reaction intermediates. Density Functional Theory (DFT) and other quantum chemical calculations can determine thermodynamic properties, reaction barriers, and molecular descriptors that correlate with stability.
Studies on related isomers, such as 5-hydroxyarginine, have noted that they can be unstable and decompose spontaneously. frontiersin.org In contrast, computational and experimental studies on this compound suggest it is a relatively stable compound. In silico analyses predicted that it forms a stable complex with CLasArgBP, a finding supported by Differential Scanning Calorimetry (DSC) which showed enhanced thermal stability for the protein when bound to the inhibitor. researchgate.netresearchgate.net
Molecular descriptors, which can be calculated computationally, provide further insight into the compound's stability and physicochemical properties. These descriptors help predict its behavior in biological systems.
| Property/Descriptor | Value |
|---|---|
| Molecular Formula | C6H14N4O3 |
| Heavy Atom Count | 13 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area (TopoPSA) | 145.45 Å2 |
| AlogP | -2.37 |
| Hydrogen Bond Donors | 6 |
| Hydrogen Bond Acceptors | 4 |
| Natural Product (NP) Likeness Score | 1.13 |
Spectroscopic Property Simulations and Validation
Theoretical chemistry can simulate various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR), which can then be compared with experimental results for validation. While specific spectroscopic simulations for this compound are not widely published, the methodologies used for L-arginine and its derivatives are directly applicable.
For example, DFT calculations are commonly used to predict the vibrational frequencies of molecules, which correspond to peaks in IR and Raman spectra. ru.nl By comparing the computed spectrum of a proposed structure with the experimental spectrum, researchers can confirm the molecule's conformation and hydrogen-bonding network. ru.nlresearchgate.net This approach would be invaluable for characterizing the precise structure of this compound in different environments.
Furthermore, resonance Raman spectroscopy has been used to probe the interactions between ligands like L-arginine and its hydroxylated intermediates within the active site of enzymes like nitric oxide synthase. nih.gov Computational simulations are essential for interpreting these complex spectra and understanding how specific vibrations are affected by substrate binding and the protein environment. nih.gov Similarly, Electron Paramagnetic Resonance (EPR) spectroscopy, often paired with computational simulations, is used to study radical intermediates that may form during enzymatic reactions or upon irradiation, a technique that could be applied to study the reactivity of this compound. dergipark.org.tracs.org
Gene Regulation and Expression Associated with Gamma Hydroxy L Arginine Pathways
Genetic Basis of gamma-Hydroxylase and Related Enzyme Expression
The formation of gamma-Hydroxy-L-arginine is catalyzed by specific hydroxylase enzymes that introduce a hydroxyl group onto the L-arginine backbone. The genes encoding these enzymes are often located within biosynthetic gene clusters (BGCs) that direct the production of complex natural products.
A key example is found in the biosynthesis of the cyanobacterial neurotoxin, guanitoxin. In this pathway, a stereoselective hydroxylation of L-arginine yields (S)-4-hydroxy-L-arginine, a gamma-hydroxylated precursor. rcsb.org This intermediate is then acted upon by a unique pyridoxal-5'-phosphate (PLP)-dependent enzyme called GntC, which catalyzes a cyclodehydration reaction to form L-enduracididine, an early intermediate in guanitoxin synthesis. rcsb.orgbiorxiv.org The gene gntC is a critical component of the guanitoxin BGC, and its expression is coordinated with other genes in the cluster to ensure the efficient production of the toxin. rcsb.org
Similarly, the biosynthesis of the noncanonical amino acid L-enduracididine in certain actinobacteria involves enzymes that act on hydroxylated arginine precursors. biorxiv.org These pathways, while different from the one in cyanobacteria, underscore the conserved strategy of using dedicated enzymes for arginine modification. For instance, the mannopeptimycin pathway utilizes two PLP-dependent enzymes, MppP and MppQ, along with another enzyme, MppR, to generate L-enduracididine from L-arginine, a process that involves a γ-hydroxylated intermediate. biorxiv.org
In plants, enzymes from the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily have been identified as homoarginine-6-hydroxylases that can also hydroxylate arginine, demonstrating another class of enzymes responsible for producing hydroxylated arginine derivatives. smolecule.com The genes for these enzymes are part of the broader genetic framework governing plant amino acid metabolism.
The table below summarizes key genes and enzymes involved in the metabolism of this compound and related compounds.
| Gene | Enzyme Name | Organism Example | Function |
| gntC | L-enduracididine synthase | Sphaerospermopsis torques-reginae | Catalyzes the cyclodehydration of (S)-gamma-hydroxy-L-arginine to form L-enduracididine. rcsb.orgbiorxiv.org |
| mppP | L-arginine oxidase | Actinobacteria | Converts L-arginine to a γ-hydroxylated α-keto acid intermediate in the mannopeptimycin pathway. biorxiv.org |
| mppQ | Transaminase | Actinobacteria | Performs the final transamination step to produce L-enduracididine in the mannopeptimycin pathway. biorxiv.org |
| 2-ODD-C23 family | Homoarginine-6-hydroxylase | Plants | Hydroxylates homoarginine and can also use L-arginine as a substrate. smolecule.com |
Transcriptional Regulation of Biosynthetic Genes (e.g., ArgR Regulon in Bacteria, if relevant to its metabolism)
The biosynthesis of this compound is directly dependent on the intracellular concentration of its precursor, L-arginine. In many bacteria, the availability of L-arginine is controlled by a master transcriptional regulator known as the Arginine Repressor (ArgR). nih.govplos.org The ArgR regulon encompasses a set of genes involved in arginine biosynthesis and transport that are dispersed throughout the bacterial chromosome. researchgate.net
ArgR functions as a repressor that, when bound to its corepressor L-arginine, attaches to specific DNA operator sites called "ARG boxes" located in the promoter regions of target genes. plos.orguniprot.org This binding event blocks transcription, effectively shutting down the arginine biosynthetic pathway when the amino acid is abundant. nih.govresearchgate.net Conversely, when intracellular L-arginine levels are low, ArgR detaches from the DNA, allowing for the expression of biosynthetic genes to replenish the arginine pool. nih.gov
This regulatory mechanism is crucial in various bacteria, including Escherichia coli, Streptomyces coelicolor, and Legionella pneumophila. nih.govplos.orgresearchgate.net In Streptomyces, for example, ArgR not only represses arginine biosynthesis genes but also influences the production of secondary metabolites that may derive from arginine. plos.orgplos.org In the intracellular pathogen L. pneumophila, ArgR senses the L-arginine concentration within the host cell environment, adjusting gene expression accordingly. nih.govasm.org The derepression of ArgR-regulated genes is observed during intracellular growth, suggesting that L-arginine availability functions as a key regulatory signal. nih.govasm.org
Since the production of this compound relies on the L-arginine pool, the ArgR regulon exerts indirect but significant control over its synthesis. When L-arginine is scarce, the entire pathway, including the potential for hydroxylation, is upregulated.
The table below details the components and function of the ArgR regulon.
| Component | Type | Function | Mechanism |
| ArgR | Protein | Transcriptional regulator (repressor) | A hexameric protein that binds to DNA to control gene expression. plos.org |
| L-arginine | Molecule | Corepressor | Binds to ArgR, allosterically activating it to bind to DNA operator sites. nih.govplos.org |
| ARG box | DNA Sequence | Operator Site | Specific DNA sequence in the promoter region of target genes to which the ArgR/L-arginine complex binds. plos.orguniprot.org |
| arg genes | Genes | Biosynthetic Genes | Encode the enzymes for the multi-step synthesis of L-arginine from L-glutamate. nih.govresearchgate.net |
Interplay with Broader Amino Acid Metabolism Regulatory Networks
The regulation of this compound and its parent compound, L-arginine, is deeply integrated with the central metabolic and signaling networks of the cell, including nitrogen metabolism and immune responses. plos.orgnationalacademies.org
In bacteria like Streptomyces coelicolor, the ArgR regulator influences the expression of several nitrogen metabolism genes, such as those encoding glutamine synthetase (glnA), indicating a link between arginine availability and the central nitrogen assimilation pathway. plos.orgplos.org
In mammals, L-arginine metabolism is a critical hub with multiple competing enzymatic pathways that are regulated by cytokines and hormones. nih.govnih.gov The two major consumptive pathways are catalyzed by nitric oxide synthases (NOS) and arginases. nationalacademies.org
Nitric Oxide Synthase (NOS): These enzymes hydroxylate L-arginine to N-omega-hydroxy-L-arginine, an intermediate that is subsequently oxidized to produce nitric oxide (NO) and L-citrulline. mdpi.com NO is a vital signaling molecule in the cardiovascular and nervous systems. mdpi.com The expression and activity of NOS isoforms are regulated by various factors, including calcium levels and immunological stimuli. nih.gov
Arginase: This enzyme hydrolyzes L-arginine to L-ornithine and urea (B33335). nationalacademies.org L-ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation. aai.org
The balance between NOS and arginase activity is crucial and can be modulated during an immune response. For example, stimulation of macrophages with certain cytokines (e.g., IL-4, IL-13) upregulates arginase I expression. aai.org This leads to rapid depletion of extracellular L-arginine, which in turn can impair T-lymphocyte function by causing the downregulation of the T-cell receptor ζ-chain (CD3ζ), a key signaling component. aai.org This demonstrates how the regulation of arginine metabolism in one cell type can have profound effects on the function of another.
Furthermore, derivatives of L-arginine can act as regulatory molecules themselves. For instance, N(G)-monomethyl-L-arginine (L-NMMA), an inhibitor of NOS, has been shown to suppress the expression of the erythropoietin (Epo) gene by upregulating the GATA-2 transcription factor, linking arginine metabolism to the regulation of red blood cell production. ashpublications.org
This intricate network of interactions ensures that the flux through arginine metabolic pathways, including the synthesis of hydroxylated derivatives, is responsive to the broader metabolic and signaling landscape of the organism.
Emerging Research Areas and Future Perspectives
Discovery of Novel Biosynthetic Enzymes and Pathways for Gamma-Hydroxylated Arginine
The biosynthesis of gamma-hydroxy-L-arginine is a critical area of investigation, with a focus on identifying the enzymes and metabolic routes responsible for its production. A significant portion of this research centers on the iron(II)- and α-ketoglutarate-dependent (Fe/αKG) oxygenase superfamily. frontiersin.org These enzymes are known to catalyze a variety of oxidative modifications on L-arginine. frontiersin.org
Recent studies have explored how different enzymes within this superfamily can achieve regio- and stereospecific hydroxylation at various positions (C3, C4, or C5) on the L-arginine molecule. frontiersin.orgnih.gov For instance, the enzyme VioC, involved in viomycin (B1663724) biosynthesis, and NapI, part of naphthyridinomycin biosynthesis, are subjects of intense computational and mechanistic studies to understand the factors dictating their specific catalytic outcomes. nih.gov The discovery of these enzymes and the elucidation of their pathways are crucial for understanding how organisms produce a diverse array of bioactive compounds. In cyanobacteria, the regulation of arginine biosynthesis is complex, involving feedback inhibition and the action of regulatory proteins like PII, which influences the activity of enzymes such as N-acetylglutamate kinase (NAGK). nih.govnih.gov
Elucidation of Unexplored Biological Functions in Non-Human Organisms
While the roles of many proteinogenic amino acids are well-established, the functions of non-proteinogenic amino acids like this compound are still being uncovered. wikipedia.orgnih.gov In various organisms, these specialized amino acids serve as building blocks for secondary metabolites with potent biological activities, including antibiotics and antifungal agents. frontiersin.orgfrontiersin.org
For example, this compound is a known precursor to bioactive peptides synthesized via non-ribosomal peptide synthesis (NRPS). frontiersin.org Research into the metabolic pathways of cyanobacteria has revealed that arginine and its derivatives are central to nitrogen storage and metabolism. nih.govresearchgate.net The compound cyanophycin, a nitrogen storage polymer found in many cyanobacteria, is composed of arginine and aspartate. nih.gov The breakdown and synthesis of such compounds highlight the dynamic role of arginine metabolism in these organisms. nih.gov Furthermore, environmental arginine levels have been shown to influence the formation and metabolism of multinucleated giant cells in various pathologies, indicating its importance in cellular processes beyond simple metabolism. nih.gov
Development of Advanced Biocatalytic Tools for Synthesis and Derivatization
The unique structure of this compound makes it a valuable synthon for chemical synthesis. However, traditional chemical methods for producing such chiral molecules can be complex and inefficient. This has led to a growing interest in biocatalysis, which utilizes enzymes to perform highly specific and efficient chemical transformations. nih.govresearchgate.netacs.org
Researchers are exploring the use of enzymes, such as those from the Fe/αKG oxygenase superfamily, as biocatalytic tools for the synthesis and derivatization of arginine and its analogs. frontiersin.orgnih.gov The goal is to engineer these enzymes to produce specific hydroxylated arginine derivatives on a larger scale. nih.gov Additionally, other enzymatic approaches, such as the use of papain for the synthesis of arginine-based surfactants, demonstrate the potential of biocatalysis in creating novel arginine derivatives with useful properties. nih.gov The development of these biocatalytic tools is part of a broader effort to expand the "biocatalytic toolbox" for the synthesis of non-standard amino acids, which have applications in pharmaceuticals and chemical biology. nih.govnih.gov
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the role of this compound in biological systems, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of metabolic pathways and their regulation. mdpi.complos.orgmdpi.com
By combining these datasets, scientists can identify the genes encoding biosynthetic enzymes, quantify their expression levels, measure the abundance of proteins, and track the concentrations of metabolites like this compound and its downstream products. mdpi.com For example, a targeted metabolomic approach using multiple reaction monitoring (MRM) mass spectrometry has been developed to simultaneously quantify metabolites in the L-arginine/nitric oxide (NO) pathway. nih.gov Such integrated analyses can reveal how metabolic fluxes through the arginine pathway are altered in different physiological or disease states, providing a systems-level view of its function. mdpi.comnih.gov
Application of Advanced Computational Techniques for Mechanistic Insights
Advanced computational techniques are proving to be invaluable for gaining deep mechanistic insights into the biosynthesis of this compound. nih.gov Methods such as quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) are used to model the catalytic mechanisms of arginine-hydroxylating enzymes. frontiersin.orgnih.gov
These computational studies help to elucidate how the enzyme's active site controls the regio- and stereoselectivity of the hydroxylation reaction. nih.gov For instance, modeling has shown that the binding orientation of the substrate and the electrostatic environment within the enzyme's active site are critical factors that guide the reaction's outcome. nih.gov By understanding these mechanisms at a molecular level, researchers can better predict the function of newly discovered enzymes and even engineer them to create novel biocatalysts for the production of specific arginine derivatives. nih.gov These computational approaches complement experimental work and are essential for advancing our understanding of these complex enzymatic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
